

Application Notes and Protocols for TDI-011536 in Cell Culture

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

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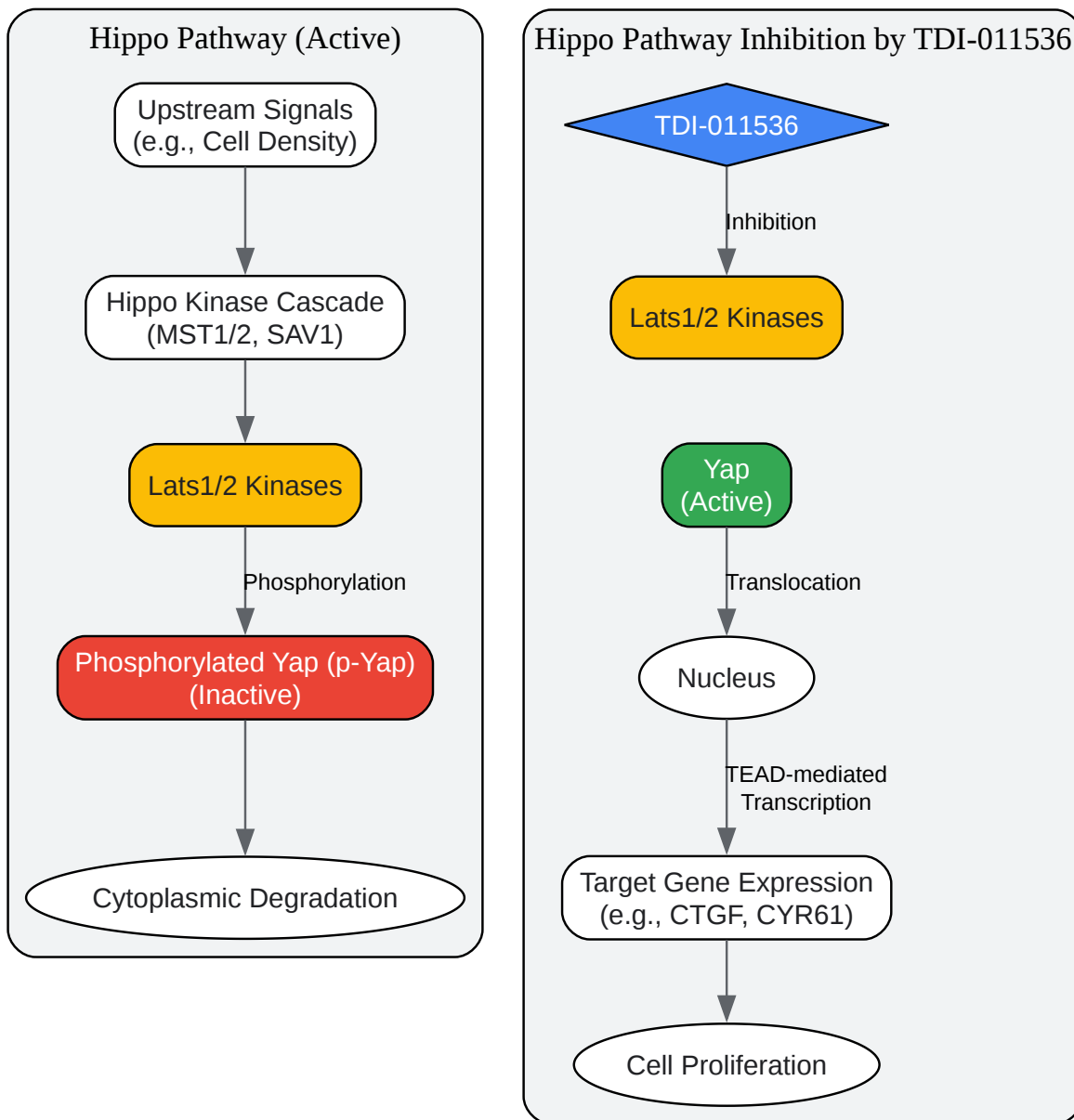
For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-011536 is a potent and specific small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), key components of the Hippo signaling pathway.^{[1][2][3]} This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. By inhibiting Lats kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (Yap), leading to its nuclear translocation and the activation of pro-proliferative gene expression.^{[2][3][4]} These application notes provide detailed protocols for utilizing **TDI-011536** in cell culture to study Hippo pathway inhibition and induce cellular proliferation.

Mechanism of Action

TDI-011536 acts as an ATP-competitive inhibitor of Lats1/2 kinases.^[5] Inhibition of Lats1/2 by **TDI-011536** disrupts the Hippo signaling cascade, which normally phosphorylates and inactivates Yap. The dephosphorylated Yap translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell cycle progression and proliferation.^{[2][3]}



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Caption: Signaling pathway of **TDI-011536** in the Hippo pathway.

Data Presentation

In Vitro Efficacy of TDI-011536

Parameter	Value	Cell System/Assay	Reference
Lats1 IC ₅₀	0.76 nM	Enzymatic Assay (ATP at 2 mM)	[1][5]
Yap Phosphorylation EC ₅₀	10 nM	Cell-based Assay	[5]
Yap Phosphorylation Reduction	~80%	Human Retinal Organoids (3 μM, 24h)	[2][5][6]
Müller Glia Proliferation	10-fold increase	Human Retinal Organoids (3 μM, 5 days)	[2][7]

Comparison with TRULI (a precursor inhibitor)

Parameter	TDI-011536 (3 μM)	TRULI (10 μM)	Cell System	Reference
Yap Phosphorylation Reduction	~80%	~30%	Human Retinal Organoids (24h)	[2][6][8]
Müller Glia Proliferation	10-fold increase	~5-fold increase	Human Retinal Organoids (5 days)	[2][7]

Experimental Protocols

Protocol 1: Assessment of Yap Phosphorylation in Cell Culture

This protocol describes the treatment of a cell line with **TDI-011536** to assess the inhibition of Yap phosphorylation via Western blotting.

Materials:

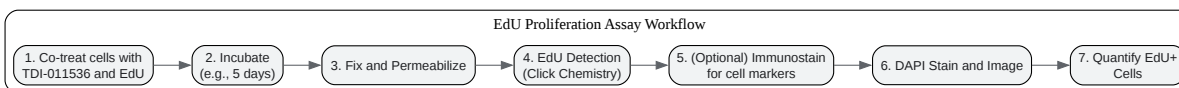
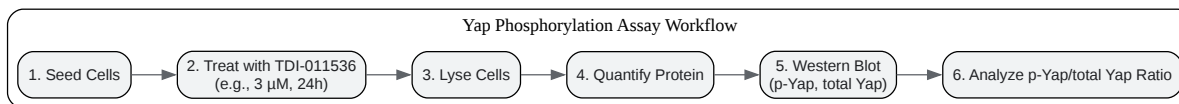
- Cells of interest (e.g., HEK293 cells, retinal pigment epithelium cells)

- Complete cell culture medium
- **TDI-011536** (stock solution in DMSO, e.g., 10 mM)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pYap (Ser127), anti-Yap, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
- Cell Treatment:
 - Prepare working solutions of **TDI-011536** in complete culture medium from the DMSO stock. A final concentration of 3 μ M is a good starting point based on published data.[\[2\]](#)[\[5\]](#)
[\[6\]](#)
 - Include a vehicle control (DMSO) at the same final concentration as the **TDI-011536**-treated wells.
 - Aspirate the old medium and add the medium containing **TDI-011536** or vehicle.
 - Incubate for 24 hours.[\[2\]](#)[\[8\]](#)

- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold lysis buffer to each well and scrape the cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples for SDS-PAGE.
 - Perform SDS-PAGE, transfer to a membrane, and block for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensities for p-Yap and total Yap. The ratio of p-Yap to total Yap should decrease upon treatment with **TDI-011536**.



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